molecular formula C14H12FNO5S B2659001 4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid CAS No. 329269-49-0

4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid

Cat. No.: B2659001
CAS No.: 329269-49-0
M. Wt: 325.31
InChI Key: TYZXWGKLDYCGBM-UHFFFAOYSA-N
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Description

Phenylboronic acid or benzeneboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .


Synthesis Analysis

One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .


Chemical Reactions Analysis

Phenylboronic acid is used for Suzuki-Miyaura cross-coupling reactions . It is also used in Pd-catalyzed direct arylation , palladium-catalyzed stereoselective Heck-type reaction , and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .


Physical and Chemical Properties Analysis

Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It has a melting point of 216 °C (421 °F; 489 K) .

Scientific Research Applications

Fluorescent Probes Development

Fluorinated compounds, including derivatives similar to 4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid, have been utilized in the creation of fluorescent probes. These probes are crucial for sensing specific ions and pH changes in biological and chemical systems. For example, benzoxazole and benzothiazole analogues prepared from fluorophenyl benzazoles have shown significant potential as fluorescent probes for sensing magnesium and zinc cations, as well as for detecting changes in pH levels, particularly around the neutral pH range, due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Organic Synthesis Methodologies

Research into the directed lithiation of unprotected benzoic acids, including those with fluorine substitutions, has led to advances in organic synthesis. These methodologies facilitate the ortho-substitution of various electrophiles into benzoic acid derivatives, which is a crucial step in the synthesis of complex organic molecules. The capacity of the carboxylic acid group to direct metallation has been demonstrated to be of intermediate capacity, with fluorine and chloro substituents showing complementary directing effects (Bennetau et al., 1995).

Liquid Crystal Research

The study of hydrogen-bonded benzoic acid dimers, including those with fluorine substitutions, contributes to our understanding of liquid crystal behavior. Research on various benzoic acid derivatives has provided insights into the thermal stability of hydrogen-bonded dimers and their influence on mesophase formation, crucial for developing new liquid crystal materials. The introduction of lateral fluorine atoms has been observed to lower the thermal stability of such dimers, impacting the formation of mesophases in liquid crystals (Wei et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . Safety measures include not eating, drinking, or smoking when using this product and washing hands and face thoroughly after handling .

Properties

IUPAC Name

4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO5S/c1-21-12-5-3-2-4-11(12)16-22(19,20)13-8-9(14(17)18)6-7-10(13)15/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZXWGKLDYCGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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